Ethyl 6-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Description
Ethyl 6-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a bicyclic compound featuring a partially hydrogenated naphthalene core substituted with an amino group at position 6 and an ethyl ester at position 2.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h5-6,8,11H,2-4,7,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZDANWLDWLFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydronaphthalene, which can be obtained through the hydrogenation of naphthalene.
Functional Group Introduction: The introduction of the amino group at the 6-position can be achieved through nitration followed by reduction. The nitration step involves treating the tetrahydronaphthalene with a nitrating agent such as nitric acid, followed by reduction using a reducing agent like hydrogen gas in the presence of a catalyst.
Esterification: The carboxylate group is introduced through esterification. This involves reacting the carboxylic acid derivative of tetrahydronaphthalene with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, hydroxyl derivatives, and various substituted naphthalene derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 6-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate has the molecular formula and features a tetrahydronaphthalene backbone with an ethyl ester and an amino group. This structural arrangement enhances its reactivity and potential biological activity, making it a valuable precursor in drug development and other chemical syntheses .
Drug Development
This compound has garnered attention for its potential as a precursor in the synthesis of protease inhibitors. Protease inhibitors are crucial in treating various diseases, including HIV and hepatitis C. The compound's ability to interact with biomolecules makes it a candidate for further investigation in pharmaceutical applications.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydronaphthalene compounds exhibit anticancer properties. This compound may play a role in the development of new anticancer agents due to its structural similarity to known active compounds .
Polymer Chemistry
The compound can be utilized in the synthesis of specialty polymers. Its unique functional groups allow for modifications that can enhance the properties of polymers used in coatings and adhesives .
Organic Synthesis
This compound serves as a building block for various organic reactions. It can undergo electrophilic substitution reactions due to the presence of the amino group, enabling the synthesis of more complex molecules.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound better, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2,3,4-Tetrahydronaphthalene | Parent compound without substitutions | Lacks functional groups that enhance reactivity |
| 1-Ethyl-1,2,3,4-tetrahydronaphthalene | Similar structure but lacks amino group | Does not exhibit biological activity related to amino functionality |
| Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | Contains a carbonyl instead of an amino group | Different reactivity profile due to carbonyl presence |
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- Case Study 1 : A research team investigated the compound's role as a precursor for synthesizing protease inhibitors. The study demonstrated significant biological activity against specific viral targets .
- Case Study 2 : Another study focused on its use in polymer chemistry where modifications of the compound led to enhanced thermal stability and mechanical properties in polymer matrices .
Mechanism of Action
The mechanism of action of ethyl 6-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations in Tetrahydronaphthalene Carboxylates
The following table summarizes key structural analogs, their substituents, and functional differences:
Key Observations :
- Amino vs. This may improve solubility and biological target interactions.
- Ester Group Variations : The ethyl ester in the target compound contrasts with tert-butyl, allyl, or methyl esters in analogs. Larger ester groups (e.g., tert-butyl) may increase steric hindrance, affecting reactivity or binding .
- Chloro and Methoxy Substituents : Analogs with electron-withdrawing groups (e.g., -Cl) or electron-donating groups (e.g., -OCH₃) demonstrate how electronic effects modulate reactivity and stability .
Biological Activity
Ethyl 6-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS Number: 97902-63-1) is a naphthalene derivative notable for its unique structural features, including an amino group and an ethyl ester group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of both the amino and ethyl ester functional groups contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.29 g/mol |
| CAS Number | 97902-63-1 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, research has shown that derivatives of similar naphthalene compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
In a comparative study involving several naphthalene derivatives, the compound demonstrated promising results against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were notably lower than those for established chemotherapeutics like Sorafenib, suggesting a potential for development into effective anticancer agents.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary assays indicate that it possesses activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules such as proteins and nucleic acids.
- Enzyme Interaction : The compound may modulate the activity of enzymes involved in critical cellular processes.
Case Study 1: Anticancer Activity
In a study published in Molecular Pharmacology, researchers synthesized a series of naphthalene derivatives including this compound. The study evaluated their cytotoxic effects on MDA-MB-231 cells using an MTT assay. The results indicated that the compound exhibited an IC50 value significantly lower than many conventional chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study found that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound in antibiotic development.
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Allyl ester reduction | 70% | Allyl group, H₂, Pd/C | |
| TBDPS-protected alkyne | 50% | DBU, TBDPS-EBX |
Advanced: How can conflicting crystallographic data be resolved during structural determination?
Answer:
Conflicts in crystallographic data (e.g., bond lengths, torsional angles) require:
- Software cross-validation : Use SHELXL for refinement (high-resolution data) and SHELXD/SHELXE for phase determination, ensuring compatibility with observed intensity data .
- ORTEP visualization : ORTEP-3’s GUI allows real-time adjustment of thermal ellipsoids and hydrogen bonding networks to validate molecular geometry .
- Comparative analysis : Cross-check with computational models (e.g., molecular dynamics simulations) to identify discrepancies in ring puckering or substituent orientation .
Q. Key Steps :
Refine data using SHELXL with restraints for disordered regions.
Overlay ORTEP-generated structures with DFT-optimized geometries.
Validate hydrogen bonding via Hirshfeld surface analysis.
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify amine proton integration (δ 1.2–1.5 ppm for ethyl groups) and aromatic ring substitution patterns .
- X-ray crystallography : SHELX-refined structures provide absolute configuration, particularly for stereocenters at C2 and C6 .
- HPLC-MS : Reverse-phase chromatography (C18 columns) with ESI-MS detects impurities (e.g., de-esterified byproducts) .
Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during esterification to induce stereoselectivity at C2 .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in solvent systems like THF to resolve racemic mixtures via selective acylation .
- Chiral chromatography : Utilize Chiralpak® columns (e.g., IA or IB) with hexane:isopropanol (90:10) for baseline separation of enantiomers .
Case Study : Curtius rearrangement of 6-formyl derivatives (95% enantiomeric excess achieved using chiral tert-butyl carbamates) .
Advanced: How are computational methods applied to predict reactivity and stability?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitution (e.g., nitration at C7 vs. C8) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina, focusing on hydrogen bonding with the carboxylate group .
- Solvent modeling : COSMO-RS predicts solubility in ethanol/water mixtures, guiding recrystallization conditions .
Q. Table 2: Computational Parameters
| Parameter | Tool/Software | Application |
|---|---|---|
| Geometry optimization | Gaussian 16 | Predicts stable conformers |
| Docking affinity | AutoDock Vina | Targets enzyme inhibition |
| Solubility | COSMO-RS | Optimizes recrystallization |
Basic: How is the compound characterized for hydrogen bonding and crystal packing?
Answer:
- Single-crystal XRD : SHELXL-refined data reveal intermolecular N–H···O bonds (2.8–3.0 Å) between amine and carboxylate groups .
- Hirshfeld surface analysis : Quantifies contributions of H-bonding (∼40%) and van der Waals interactions (∼55%) to crystal stability .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) under nitrogen atmosphere .
Advanced: How to address contradictions in reported spectroscopic data?
Answer:
- Multi-technique validation : Cross-reference NMR (DMSO-d₆ vs. CDCl₃ solvent shifts) and IR (amine N–H stretch at 3350–3400 cm⁻¹) .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm signal assignments in crowded spectral regions .
- High-resolution MS : Exact mass analysis (e.g., m/z 261.1365 for C₁₄H₁₉NO₂⁺) resolves ambiguities in fragmentation patterns .
Basic: What are the documented derivatives and their applications?
Answer:
- Boc-protected analogs : Used in peptide coupling (e.g., ethyl 2-amino-6-Boc derivatives for protease inhibition studies) .
- Bromo-substituted derivatives : Serve as intermediates in Suzuki-Miyaura cross-couplings (e.g., 6-bromo variants for biaryl synthesis) .
- Hydroxylated analogs : 6,7-Dihydroxy derivatives exhibit antioxidant activity in biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
